Andolast
Vue d'ensemble
Description
Andolast is a small molecule activator of Calcium-activated potassium channels and an inhibitor of IgE-mediated anaphylaxis . It is under investigation as an anti-asthmatic and for the treatment of COPD . It is considered a new airway-specific anti-inflammatory agent .
Synthesis Analysis
Andolast is a small molecule drug . Its synthesis involves targeting KCa (Potassium calcium-activated channels) with KCa agonists . It has been found to act at different cellular levels .Molecular Structure Analysis
The molecular formula of Andolast is C15H11N9O . The InChIKey is VXEBMQZDPONDFB-UHFFFAOYSA-N . The CAS Registry number is 132640-22-3 .Chemical Reactions Analysis
Andolast has been found to inhibit cAMP-phosphodiesterase with an IC50 value of 50 μM . It has also been found to significantly inhibit IgE synthesis by stimulated PBMCs from both asthma patients and combined allergic/normal donors .Physical And Chemical Properties Analysis
The molecular weight of Andolast is 333.3075 . It has no defined stereocenters and no E/Z centers . It carries no charge .Applications De Recherche Scientifique
Efficacy in Asthma Management
Andolast has been identified as a significant anti-inflammatory agent, specifically in the treatment of asthma. In a study by Malerba et al. (2015), it was found that Andolast produced a dose-dependent improvement in airflow obstruction in asthmatic patients, especially in those with moderate airways obstruction. The study highlighted Andolast's effectiveness in improving airflow and controlling asthma symptoms, both during day and night, in comparison to a placebo (Malerba et al., 2015).
Inhibition of Immunoglobulin E Synthesis
Another research area explores Andolast's ability to inhibit the synthesis of immunoglobulin E (IgE), a key factor in allergic reactions. Malerba et al. (2009) discovered that Andolast acts at different cellular levels, reducing IL-4 mRNA in T cells and ε germline transcripts in peripheral blood mononuclear cells. This action demonstrates its potential as an effective treatment for asthma by inhibiting IgE synthesis, crucial in allergic responses (Malerba et al., 2009).
Pharmacokinetics in Asthmatic Patients
The pharmacokinetics of Andolast, particularly when administered via inhalation in asthmatic patients, was investigated by Persiani et al. (2001). This study confirmed that Andolast was effectively absorbed and available to the systemic circulation, highlighting its potential for inhalation therapy in mild asthmatic conditions. The study also confirmed the safety and tolerability of Andolast up to the maximum investigated dose of 8 mg (Persiani et al., 2001).
Safety And Hazards
In a study involving 549 symptomatic patients with mild or moderate asthma, patients were randomized to receive Andolast at three different doses (2, 4, or 8 mg t.i.d.) or placebo for 12 weeks . The study found that Andolast produced a dose-dependent significant improvement over placebo on airflow obstruction . The mean number of asthma control days and free days significantly increased, and the average number of inhaled puffs of short-acting α2-agonists used as rescue medication was significantly reduced as compared with placebo . Andolast also significantly decreased the incidence of asthma exacerbation episodes .
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBMQZDPONDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157682 | |
Record name | Andolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Andolast | |
CAS RN |
132640-22-3 | |
Record name | Andolast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Andolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDOLAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.